(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one
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Overview
Description
(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one typically involves the reaction of a ketone with hydroxylamine to form the oxime. The specific synthetic route may include:
Starting Material: The synthesis begins with 1-(4-phenoxyphenyl)propan-1-one.
Reaction with Hydroxylamine: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Methoxylation: The oxime is then methoxylated using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or nucleophiles.
Major Products
Oxidation: Formation of nitrile oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxime group can also participate in various chemical reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-(hydroxyimino)-1-(4-phenoxyphenyl)propan-1-one: Similar structure but with a hydroxyimino group instead of a methoxyimino group.
(3E)-3-(methoxyimino)-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group on the phenyl ring.
Uniqueness
(3E)-3-(methoxyimino)-1-(4-phenoxyphenyl)propan-1-one is unique due to the presence of both the methoxyimino and phenoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(3E)-3-methoxyimino-1-(4-phenoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-19-17-12-11-16(18)13-7-9-15(10-8-13)20-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYVIGWXPHTBON-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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